3-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)propanamide
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Overview
Description
3-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)propanamide is a complex organic compound that features both benzenesulfonyl and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)propanamide typically involves multiple steps:
Formation of the Isoindole Moiety: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl chloride is reacted with the isoindole derivative in the presence of a base such as triethylamine.
Formation of the Propanamide Linkage: The final step involves the coupling of the benzenesulfonyl-isoindole intermediate with a propanoic acid derivative under amide-forming conditions, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The isoindole moiety can be reduced under hydrogenation conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced isoindole derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)propanamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing effects of the benzenesulfonyl group and the electron-donating effects of the isoindole moiety.
Comparison with Similar Compounds
Similar Compounds
3-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide: Similar structure but different position of the isoindole moiety.
3-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)propanamide: Similar structure but different position of the isoindole moiety.
Uniqueness
3-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)propanamide is unique due to its specific structural configuration, which can influence its reactivity and biological activity
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(1,3-dioxoisoindol-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c20-14(9-10-25(23,24)11-5-2-1-3-6-11)18-13-8-4-7-12-15(13)17(22)19-16(12)21/h1-8H,9-10H2,(H,18,20)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYBGKWCWKWCSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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